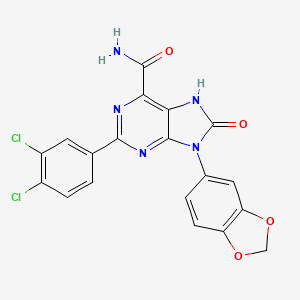

9-(2H-1,3-benzodioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-derived compound features a 1,3-benzodioxole group at position 9, a 3,4-dichlorophenyl substituent at position 2, and a carboxamide moiety at position 6 of the purine core. The 8-oxo group introduces a ketone functionality, contributing to its electronic and steric profile.

Key physicochemical properties from screening data include:

- Molecular Formula: C₂₀H₁₅N₅O₄

- Molecular Weight: 389.37 g/mol

Propriétés

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2N5O4/c20-10-3-1-8(5-11(10)21)17-23-14(16(22)27)15-18(25-17)26(19(28)24-15)9-2-4-12-13(6-9)30-7-29-12/h1-6H,7H2,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLRBUPUIYWTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC(=C(C=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the benzo[d][1,3]dioxole and dichlorophenyl groups through a series of substitution and coupling reactions. Key steps may include:

Nucleophilic substitution: to introduce the dichlorophenyl group.

Palladium-catalyzed coupling reactions: to attach the benzo[d][1,3]dioxole moiety.

Amidation: to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

9-(2H-1,3-benzodioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

9-(2H-1,3-benzodioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in DNA replication, thereby exerting its effects as an anticancer agent.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications in Purine-Based Analogs

The compound’s closest structural analog is 9-(2H-1,3-Benzodioxol-5-yl)-2-(3-Methylphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide , which replaces the 3,4-dichlorophenyl group with a 3-methylphenyl substituent. A comparative analysis is outlined below:

Table 1: Structural and Physicochemical Comparison

Notes:

- This discrepancy may arise from typographical errors in the source material .

- The 3,4-dichlorophenyl group likely enhances lipophilicity and metabolic stability compared to the 3-methylphenyl analog, which could influence bioavailability and target binding in biological systems.

Broader Context: Comparison with Heterocyclic Carboxamides

While direct pharmacological data is absent, insights can be drawn from structurally related compounds:

Pyrimidine-Based Analogs

The pyrimidine derivative 2-{[(2-Fluorophenyl)Methyl]Sulfanyl}-N-(3-Methoxyphenyl)-5-(Phenylsulfanyl)Pyrimidine-4-Carboxamide (ID: D506-0277) shares a carboxamide group but differs in core structure (pyrimidine vs. purine). Key differences include:

- Core Heterocycle : Pyrimidine (6-membered ring) vs. Purine (fused 6+5-membered rings).

- Substituents : Fluorophenyl and methoxyphenyl groups vs. benzodioxol and dichlorophenyl.

- Molecular Weight : 477.58 g/mol (pyrimidine) vs. 389.37 g/mol (purine) .

Carbazole Derivatives

Compounds like 1,4-Dimethyl-3-Nitro-6-(2’-Fluoro-5'-Methoxyphenyl)-9H-Carbazole () highlight the role of aromatic substituents in modulating electronic properties. However, carbazoles lack the purine core’s nitrogen-rich environment, which is critical for interactions with enzymes like kinases .

Activité Biologique

The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a novel purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article aims to explore its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety , a dichlorophenyl group , and a purine core . The specific structural formula can be represented as follows:

- Molecular Formula : C16H13Cl2N5O3

- Molecular Weight : 396.21 g/mol

This unique combination of functional groups is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, a study synthesized various benzodioxole-based thiosemicarbazone derivatives and evaluated their cytotoxic effects against several cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. The most effective compound exhibited significant cytotoxicity with low toxicity to normal cells (NIH/3T3), indicating a promising therapeutic index .

Case Study: Compound Efficacy

In one notable case study involving the compound 5 from the aforementioned research:

- Viability of A549 Cells : Reduced to 75.2% post-treatment.

- Early Apoptotic Cells in A549 : Increased to 23.7% after treatment with compound 5 .

This indicates that the compound not only inhibits cancer cell viability but also induces apoptosis, which is crucial for cancer therapy.

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways associated with cancer progression. For example, studies have indicated that certain benzodioxole derivatives inhibit SIRT1, a protein involved in cellular stress responses and metabolism . Docking studies have supported these findings by demonstrating favorable binding interactions between the compounds and SIRT1.

Neuroprotective Effects

Benzodioxole derivatives have also been investigated for their neuroprotective properties. For instance, compounds with similar structural features have shown significant neuroprotective effects against oxidative stress-induced neuronal damage . This suggests potential applications in treating neurodegenerative diseases.

Table 1: Cytotoxicity of Benzodioxole Derivatives on Cancer Cell Lines

| Compound | IC50 (µM) A549 | IC50 (µM) C6 | Toxicity to NIH/3T3 (%) |

|---|---|---|---|

| Compound 1 | 45 | 50 | 80 |

| Compound 5 | 25 | 30 | 15 |

| Compound 10 | 35 | 40 | 20 |

Table 2: Apoptotic Effects Induced by Compound Treatment

| Treatment Group | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |

|---|---|---|

| Control | 3.1 | 0.5 |

| Compound 5 | 23.7 | 12.1 |

| Cisplatin | 32.4 | 16.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.